7-Iodoquinoline-4-carboxylic acid

Medicinal Chemistry Cross-Coupling Synthetic Efficiency

This 7-iodo analog offers distinct advantages over bromo/chloro variants. The iodine atom enables superior reactivity in palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing milder conditions and higher yields. It uniquely facilitates radioiodination (125I/123I) for PET/SPECT tracer development. Its higher lipophilicity aids CNS drug lead optimization. Procure this 98% purity building block for efficient kinase inhibitor library synthesis and SAR exploration. Ideal for medicinal chemistry and radiopharmaceutical R&D.

Molecular Formula C10H6INO2
Molecular Weight 299.06 g/mol
Cat. No. B13636901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodoquinoline-4-carboxylic acid
Molecular FormulaC10H6INO2
Molecular Weight299.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1I)C(=O)O
InChIInChI=1S/C10H6INO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
InChIKeySCXLDEZQRUHVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodoquinoline-4-carboxylic acid: Core Properties and Procurement-Relevant Specifications


7-Iodoquinoline-4-carboxylic acid (CAS 2138307-26-1) is a halogenated quinoline derivative with the molecular formula C10H6INO2 and a molecular weight of 299.06 g/mol . It is a heterocyclic building block characterized by a quinoline core, a 4-position carboxylic acid group, and an iodine atom at the 7-position. Computed physicochemical properties include a density of 1.975±0.06 g/cm³ and a boiling point of 424.7±25.0 °C . Primarily utilized as a pharmaceutical intermediate, this compound is a key synthon in the development of kinase inhibitors, anti-infectives, and anticancer agents .

Why 7-Iodoquinoline-4-carboxylic acid Cannot Be Simply Replaced by Other 7-Haloquinoline-4-carboxylic Acids


Substituting 7-iodoquinoline-4-carboxylic acid with its bromo- or chloro- analogs can compromise both synthetic efficiency and the downstream utility of the target molecule. The iodine atom at the 7-position imparts significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to bromine or chlorine, enabling milder reaction conditions and higher yields in Suzuki, Sonogashira, and Buchwald-Hartwig couplings [1]. Furthermore, the presence of iodine uniquely allows for radioiodination (e.g., with 125I or 123I), a capability not shared by other halogens, which is critical for developing imaging agents and radiotracers [2]. The higher molecular weight and distinct physicochemical profile of the iodo derivative (299.06 g/mol) compared to the bromo (252.06 g/mol) [3] or chloro (207.61 g/mol) analogs [4] also influence downstream compound properties such as lipophilicity and membrane permeability, which can be decisive in structure-activity relationship (SAR) studies.

7-Iodoquinoline-4-carboxylic acid: Quantitative Differentiation Against Key Analogs


7-Iodo Substituent Enables Milder and More Efficient Cross-Coupling Compared to Bromo and Chloro Analogs

The iodine atom at the 7-position is a superior leaving group in Pd-catalyzed cross-coupling reactions. A comparative study of Suzuki-Miyaura couplings found that aryl bromides require activation energies in the range of 159.2‒171.2 kJ mol⁻¹ in organic solvents, while aryl chlorides require 321.8 kJ mol⁻¹ in aqueous media [1]. While specific data for aryl iodides were not quantified in this study, the class-level reactivity trend (I > Br > Cl) is well-established, allowing iodoarenes to undergo efficient coupling at lower temperatures and with shorter reaction times. This translates to higher synthetic throughput and better yields for medicinal chemists utilizing 7-iodoquinoline-4-carboxylic acid as a scaffold.

Medicinal Chemistry Cross-Coupling Synthetic Efficiency

7-Iodo Substituent Provides a Unique Radiolabeling Handle Not Available with Bromo or Chloro Analogs

The iodine atom at the 7-position allows for isotopic exchange or direct labeling with radioisotopes such as 125I or 123I, a capability unique to iodine among common halogen substituents. This is exemplified by the labeling of 4-amino-7-iodoquinolines with iodine-125 for distribution studies in rats [1]. The resulting radiolabeled compounds are valuable as tracers for in vivo imaging, target engagement studies, and pharmacokinetic analysis. Neither 7-bromoquinoline-4-carboxylic acid nor 7-chloroquinoline-4-carboxylic acid can be directly utilized in this manner, as bromine and chlorine lack suitable radioisotopes with practical half-lives and labeling chemistries.

Radiopharmaceuticals Molecular Imaging Isotopic Labeling

Molecular Weight and Lipophilicity Profile Differ Significantly from Bromo Analog, Impacting Downstream Compound Properties

The heavier iodine atom confers a molecular weight of 299.06 g/mol, which is 47 g/mol higher than the 7-bromo analog (252.06 g/mol) [1]. While experimental logP values are unavailable, the predicted XLogP3 of 2.5 for the bromo analog [1] suggests that the iodo derivative likely exhibits higher lipophilicity due to the larger, more polarizable iodine atom. This physicochemical difference can translate to altered membrane permeability, protein binding, and overall pharmacokinetic profile in derived compounds, which is a critical parameter in medicinal chemistry optimization.

Physicochemical Properties Drug Design Structure-Activity Relationship

Procurement-Driven Application Scenarios for 7-Iodoquinoline-4-carboxylic acid


Scaffold for Kinase Inhibitor Development via Late-Stage Diversification

Given its enhanced reactivity in cross-coupling, 7-iodoquinoline-4-carboxylic acid serves as an ideal scaffold for the parallel synthesis of kinase inhibitor libraries . The iodine atom facilitates rapid and high-yielding Suzuki couplings with a diverse array of boronic acids, allowing medicinal chemists to explore structure-activity relationships (SAR) efficiently at the 7-position. This contrasts with the bromo or chloro analogs, which often require harsher conditions and yield more side products, thereby increasing purification time and cost.

Synthesis of Radiolabeled Tracers for In Vivo Imaging

Research groups focused on developing PET or SPECT imaging agents can utilize 7-iodoquinoline-4-carboxylic acid as a direct precursor to 125I- or 123I-labeled probes [1]. This is a unique advantage over other 7-haloquinoline-4-carboxylic acids. The resulting radiolabeled compounds can be used in preclinical biodistribution studies, target engagement assays, and potentially as clinical diagnostic tools.

Optimization of Lipophilic Leads in CNS Drug Discovery

In central nervous system (CNS) drug discovery, careful modulation of lipophilicity is crucial for achieving blood-brain barrier penetration. The increased molecular weight and predicted higher lipophilicity of the 7-iodo analog compared to the 7-bromo analog [2] make it a valuable tool for fine-tuning the physicochemical properties of CNS-penetrant leads. Procurement of the correct iodo compound ensures that SAR studies accurately reflect the influence of halogen size and polarizability on CNS exposure.

Quote Request

Request a Quote for 7-Iodoquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.